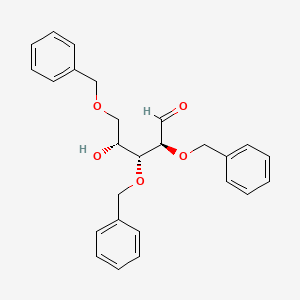
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tri-O-benzylarabinose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the arabinose molecule. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal typically involves the protection of the hydroxyl groups of arabinose with benzyl groups. One common method is the benzylation of arabinose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through column chromatography or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tri-O-benzylarabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzoic acid derivatives.
Reduction: Formation of arabinose or partially deprotected derivatives.
Substitution: Formation of various substituted arabinose derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tri-O-benzylarabinose has several applications in scientific research:
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: Employed in the production of fine chemicals and as a building block in various synthetic processes.
Wirkmechanismus
The mechanism of action of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the compound can participate in various biochemical pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribofuranose: Similar structure but derived from ribose instead of arabinose.
2,3,5-Tri-O-benzyl-D-arabinofuranose: Another derivative of arabinose with slight structural variations.
Uniqueness
2,3,5-Tri-O-benzylarabinose is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other benzylated sugars. This makes it particularly useful in the synthesis of nucleoside analogs and other complex molecules .
Eigenschaften
Molekularformel |
C26H28O5 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2S,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1 |
InChI-Schlüssel |
XUCNSIRQCBFBHF-TWJOJJKGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dichloro-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B8604020.png)

![Tert-butyl 2-[(benzylamino)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8604042.png)



![Ethyl 4-[(3-phenylprop-2-en-1-yl)amino]benzoate](/img/structure/B8604065.png)



![1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B8604107.png)
